Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves several steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base . The reaction conditions typically involve heating the mixture to reflux temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways .
Comparison with Similar Compounds
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole core structure and is used in the synthesis of various pharmaceuticals.
Imidazole-containing compounds: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Indole derivatives: Known for their anti-inflammatory and analgesic activities, these compounds are structurally different but share some functional similarities.
Biological Activity
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure can be broken down into several key components:
- Ethyl Acetate Moiety : Provides solubility and bioavailability.
- Thiadiazole Ring : Contributes to the compound's pharmacological properties.
- Thiazinan Group : Imparts unique interactions with biological targets.
The molecular formula is C₁₃H₁₅N₃O₂S₃, with a molecular weight of approximately 325.47 g/mol.
Research indicates that compounds containing thiadiazole and thiazinan moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiadiazoles have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Effects : Many thiadiazole derivatives modulate inflammatory pathways, potentially beneficial in conditions like arthritis.
- Anticancer Properties : Certain derivatives have been identified as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction.
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound reveal that modifications to the thiadiazole and thiazinan components significantly influence biological activity. For instance:
Modification | Biological Activity Impact |
---|---|
Substitution on the thiadiazole ring | Enhanced antimicrobial activity |
Alteration of the acetyl group | Improved anti-inflammatory effects |
Changes in the ethyl acetate moiety | Variability in solubility and bioavailability |
Case Studies
-
Antimicrobial Activity :
A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating potent antimicrobial properties. -
Anti-inflammatory Effects :
In a murine model of inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to control groups (p < 0.05), suggesting effective anti-inflammatory activity. -
Anticancer Potential :
A recent study assessed the compound's effect on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating substantial cytotoxicity against cancer cells.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-thiomorpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S3/c1-2-19-10(18)8-21-12-15-14-11(22-12)13-9(17)7-16-3-5-20-6-4-16/h2-8H2,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVFBZNOYTXLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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